molecular formula C7H11ClN2O2S B1520892 3-(Aminomethyl)benzenesulfonamide hydrochloride CAS No. 670280-13-4

3-(Aminomethyl)benzenesulfonamide hydrochloride

Cat. No.: B1520892
CAS No.: 670280-13-4
M. Wt: 222.69 g/mol
InChI Key: CMDWAIOSJPELDH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzenesulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)benzenesulfonamide hydrochloride typically involves the reaction of 3-aminomethylbenzenesulfonic acid with hydrochloric acid. The reaction is usually carried out under controlled conditions, such as specific temperature and pressure, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)benzenesulfonamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzenesulfonic acid derivatives, while reduction reactions can yield aminomethylbenzenesulfonic acid.

Scientific Research Applications

3-(Aminomethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in the study of enzyme inhibition and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

3-(Aminomethyl)benzenesulfonamide hydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 3-Aminomethylbenzenesulfonic acid

  • 4-Aminomethylbenzenesulfonic acid

  • 2-Aminomethylbenzenesulfonic acid

These compounds differ in the position of the amino group on the benzene ring, which can affect their reactivity and applications.

Properties

IUPAC Name

3-(aminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDWAIOSJPELDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655366
Record name 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670280-13-4
Record name 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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